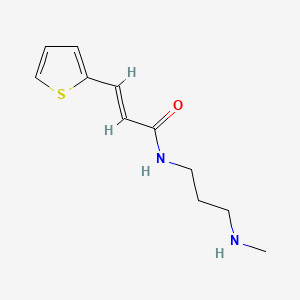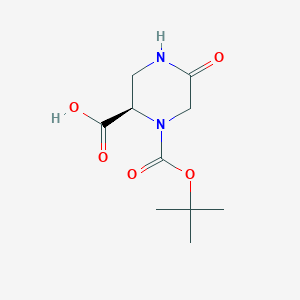
Ácido (R)-1-(terc-butoxicarbonil)-5-oxopiperazina-2-carboxílico
Descripción general
Descripción
(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O5 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Grupo Protector en la Síntesis de Péptidos
El grupo terc-butoxicarbonil (Boc) se utiliza ampliamente como grupo protector para aminas en la síntesis de péptidos. Protege la funcionalidad de la amina durante el proceso de síntesis, lo que permite la desprotección y acoplamiento selectivos de los aminoácidos para formar péptidos . El grupo Boc se puede introducir en una molécula mediante la modificación química de un grupo funcional para obtener quimioselectividad en reacciones químicas posteriores .
Síntesis de Compuestos Antibacterianos
Se han sintetizado y caracterizado derivados de ®-1-(terc-butoxicarbonil)-5-oxopiperazina-2-carboxílico por sus actividades antibacterianas. Estos derivados exhiben propiedades antibacterianas significativas contra diversas cepas bacterianas, lo que los convierte en posibles candidatos para el desarrollo de nuevos agentes antibacterianos .
Síntesis Orgánica a través de Resolución Cinética Dinámica
Se ha propuesto un mecanismo que involucra la resolución cinética dinámica mediante la formación de ácido N-terc-butoxicarbonil-tiazolidina carboxílico. Este mecanismo, validado mediante cálculos teóricos de la densidad funcional, se puede aplicar en síntesis orgánica para obtener enantiómeros específicos de compuestos .
Sistemas de Microreactores de Flujo
La introducción directa del grupo terc-butoxicarbonil en una variedad de compuestos orgánicos se ha desarrollado utilizando sistemas de microreactores de flujo. Este método es más eficiente, versátil y sostenible en comparación con los procesos tradicionales por lotes, encontrando amplias aplicaciones en la química orgánica sintética .
Síntesis Enantioselectiva
El grupo terc-butoxicarbonil juega un papel crucial en la síntesis enantioselectiva de compuestos orgánicos. Permite la formación selectiva de un enantiómero sobre otro, lo cual es esencial en la producción de fármacos quirales y otras sustancias quirales .
Transformaciones Químicas y Reactividad
El patrón de reactividad único del grupo terc-butilo se aprovecha en varias transformaciones químicas. Su volumen estérico puede influir en el resultado de las reacciones, convirtiéndolo en una herramienta valiosa para los químicos en el diseño de rutas sintéticas .
Papel en las Vías Biosintéticas y de Biodegradación
El grupo terc-butilo no solo es significativo en la química sintética, sino que también tiene implicaciones en las vías biosintéticas y de biodegradación naturales. Comprender su papel en estos procesos puede proporcionar información sobre el metabolismo de los compuestos que contienen terc-butilo en los sistemas biológicos .
Desarrollo de Reacciones de Sustitución Nucleofílica
El grupo terc-butoxicarbonil puede facilitar las reacciones de sustitución nucleofílica a través de enlaces de hidrógeno intramoleculares. Este enfoque se puede aplicar ampliamente en la síntesis de enantiómeros particulares, mejorando el alcance de la sustitución nucleofílica en la química orgánica .
Propiedades
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNNRESXVUND-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659254 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191885-45-6 | |
| Record name | 1-(1,1-Dimethylethyl) (2R)-5-oxo-1,2-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191885-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



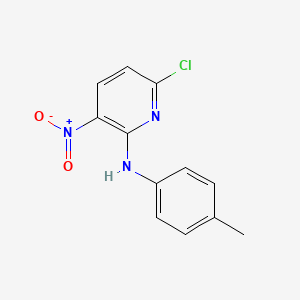

![Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1498042.png)
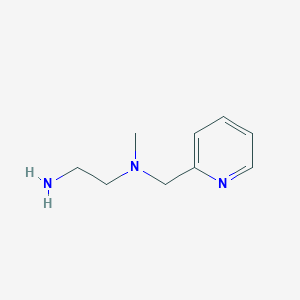


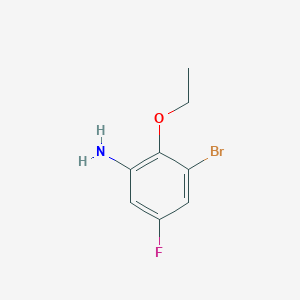
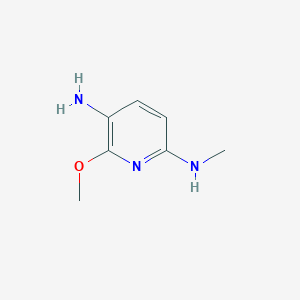
![1-Ethyl-4-[7-(1-ethylquinolin-4(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide](/img/structure/B1498062.png)

![2-[(3,4-Difluorophenyl)carbamoyl]benzoic acid](/img/structure/B1498070.png)
![Methyl 1-[(2E)-but-2-enoyl]prolinate](/img/structure/B1498072.png)
